1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
Overview
Description
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a chemical compound that belongs to the family of carbohydrates. It is a derivative of alpha-D-galactopyranose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated . This compound is commonly used as a building block or precursor in organic synthesis and carbohydrate chemistry .
Mechanism of Action
Target of Action
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a synthetic compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
Instead, it undergoes chemical reactions to form other compounds that can interact with biological targets . For instance, it can be converted into its more stable hemiacetal counterpart .
Biochemical Pathways
The compounds synthesized from it may play roles in various biochemical pathways depending on their structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific compounds that are synthesized from it .
Result of Action
The compounds synthesized from it can have various effects depending on their structure and function .
Action Environment
The action of this compound is primarily in the chemical laboratory where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and the presence of other chemicals can influence its reactivity and the yield of the synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be synthesized through the acetylation of alpha-D-galactopyranose. The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions and yields the desired acetylated product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The acetylation reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, alpha-D-galactopyranose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under mild conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but with an additional acetyl group at position 2.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: An acetylated derivative of alpha-D-glucopyranose.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but derived from beta-D-glucopyranose.
Uniqueness
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This compound is particularly valuable in carbohydrate chemistry for the synthesis of glycosides and other complex carbohydrates .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-RGDJUOJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416225 | |
Record name | STK366747 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56822-34-5 | |
Record name | STK366747 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose be used to synthesize more complex carbohydrates?
A: Yes, 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose can act as a glycosyl donor in carbohydrate synthesis. For example, it can be reacted with benzyl trifluoromethanesulfonate to produce tri-O-acetyl-2-O-benzyl-α-D-galactopyranosyl bromide. [] This compound can then be used as a glycosyl donor in various glycosylation reactions to create more complex oligosaccharides and glycoconjugates. []
Q2: Are there alternative synthetic routes to generate specific glycosyl halide derivatives from 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?
A: Yes, the research highlights the use of dichloromethyl methyl ether (DCMME) to selectively cleave specific positions in protected oligosaccharides containing 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose units. [] This method allows for the preparation of various glycosyl chlorides, which are valuable intermediates in the synthesis of complex carbohydrates.
Q3: What happens when 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is treated with methyl sulfoxide and acetic anhydride?
A: Interestingly, instead of the expected acetylation product, treating 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose with methyl sulfoxide and acetic anhydride leads to the formation of kojic acid diacetate. [] This unexpected outcome highlights the potential for novel reactivity and product formation depending on the reaction conditions and reagents employed.
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